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Compound of Interest

Compound Name: Pyridazine-4,5-diol

CAS No.: 55271-47-1

Cat. No.: B1611263

Get Quote

Executive Summary: The Scaffold & Its Significance
The pyridazine-4,5-diol core (1,2-diazine-4,5-diol) represents a privileged scaffold in medicinal

chemistry, rarely existing in its pure diol form due to rapid tautomerization. Instead, it serves as

the theoretical parent for a class of stable, bioactive analogs including 5-hydroxy-3(2H)-

pyridazinones and pyridazine-4,5-diones.

These analogs are critical in drug development because they mimic the transition states of

hydrolysis reactions and act as planar, polar bioisosteres for phenyl rings, catechol moieties, or

carboxylic acids. Their ability to chelate divalent metal ions (Mg²⁺, Mn²⁺) makes them potent

inhibitors of metalloenzymes such as HCV NS5B polymerase and D-amino acid oxidase

(DAAO).

Structural Chemistry: Tautomerism & Chelation
The Tautomeric Equilibrium
Understanding the tautomerism of 4,5-substituted pyridazines is a prerequisite for rational drug

design. The "4,5-diol" exists in equilibrium with keto-enol forms. In aqueous solution and solid
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state, the 4-hydroxy-5-oxo (pyridazinone) or 4,5-dioxo forms typically predominate over the

aromatic diol.

Implication: Drug candidates are often designed as fixed tautomers (e.g., N-alkylation

prevents full aromatization) to lock the molecule in a bioactive conformation.

Metal Chelation Mechanism
The vicinal oxygen atoms in the 4,5-position (one enolic hydroxyl and one ketone) form a

bidentate ligand system. This "3-hydroxy-4-pyrone-like" motif effectively binds active site

metals.

Example: In HCV NS5B inhibitors, the 5-hydroxy-3(2H)-pyridazinone moiety chelates the two

catalytic Mg²⁺ ions in the enzyme's active site, arresting RNA replication.
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Figure 1: The tautomeric shift from the aromatic diol to the biologically relevant keto-enol and

dione forms, which facilitate metal chelation.

Synthetic Methodologies
Accessing these analogs requires strategies that control regioselectivity and oxidation state.

Primary Workflow: Hydrazine Condensation
The most robust route involves the condensation of hydrazines with functionalized 1,4-

dicarbonyl equivalents (e.g., mucochloric acid or 2,3-dihalo-4-oxobutenoic acids).
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Experimental Protocol: Synthesis of 4-Chloro-5-hydroxy-2-
methylpyridazin-3(2H)-one
A versatile intermediate for further functionalization.

Reagents: Mucochloric acid (1.0 eq), Methylhydrazine sulfate (1.1 eq), Sodium Acetate (3.0

eq), Water/Ethanol (1:1 v/v).

Step 1 (Condensation): Dissolve mucochloric acid in water/ethanol. Add sodium acetate to

buffer the solution (pH ~5).

Step 2 (Addition): Add methylhydrazine sulfate portion-wise at 0°C to prevent exotherms.

Step 3 (Cyclization): Reflux the mixture for 3–4 hours. The solution will turn from clear to pale

yellow.

Step 4 (Isolation): Cool to room temperature. Acidify with 1N HCl to pH 2. The product

precipitates as a white solid.[1]

Step 5 (Purification): Recrystallize from ethanol.

Validation:

LC-MS: Look for [M+H]+ peak (calc. 161.01).

1H NMR (DMSO-d6): Singlet at ~3.6 ppm (N-Me), Singlet at ~7.9 ppm (H-6).

Advanced Workflow: Inverse Electron-Demand Diels-
Alder (IEDDA)
For highly substituted analogs or fused systems (e.g., pyridazinoindoles), the IEDDA reaction

between 1,2,4,5-tetrazines and electron-rich alkynes/enamines is superior.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3463507/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611263?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1,2,4,5-Tetrazine

4,5-Dihydropyridazine
Intermediate

 + Alkyne (-N2)

Electron-Rich Alkyne
(Dienophile)

Oxidation/Elimination

Substituted Pyridazine

 Aromatization

Click to download full resolution via product page

Figure 2: The Inverse Electron-Demand Diels-Alder (IEDDA) pathway allows for the

construction of complex pyridazine cores via nitrogen extrusion.

Medicinal Chemistry & SAR
Case Study: HCV NS5B Polymerase Inhibitors
Pyridazinone analogs inhibit the Hepatitis C Virus (HCV) NS5B polymerase by binding to the

"Palm I" site.[2]

Mechanism: The 5-hydroxy-3(2H)-pyridazinone headgroup coordinates Mg²⁺.

SAR Insight: Substituents at N-2 and C-6 determine metabolic stability and potency. Bulky

groups at N-2 (e.g., benzyl, alkyl) improve hydrophobic contacts, while C-6 substituents

modulate solubility.

Table 1: SAR Summary of 5-Hydroxy-3(2H)-pyridazinone Analogs (HCV NS5B)
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Analog ID
N-2
Substituent

C-6
Substituent

IC50 (µM) DMPK Profile

A1 Methyl H > 50 Poor potency

A2 Benzyl H 12.5
Good binding,

low solubility

A3 4-F-Benzyl Morpholine 0.08

High potency,

improved

solubility

A4 Isopropyl Thiophene 2.1

Moderate

potency,

metabolic liability

Case Study: D-Amino Acid Oxidase (DAAO) Inhibitors
DAAO inhibitors are therapeutic targets for schizophrenia.

Design: 4-Hydroxypyridazin-3(2H)-ones mimic the transition state of D-amino acid oxidation.

Key Interaction: The acidic OH group (pKa ~4-5) forms a salt bridge with Arg283 in the active

site.

Optimization: Fusing the pyridazine ring to an indole (pyridazino[4,5-b]indoles) increases

potency by occupying the hydrophobic pocket adjacent to the FAD cofactor.

Future Directions: Bioisosteric Replacements
Researchers are currently exploring thiazolo[4,5-d]pyridazines and pyrimido[4,5-c]pyridazines.

These "double-fused" systems retain the planar, electron-deficient nature of the parent scaffold

but offer novel vectors for substitution, potentially overcoming the rapid metabolic clearance

often seen with simple pyridazinones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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